molecular formula C16H16Cl2O3 B3936243 2,4-dichloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene

2,4-dichloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene

Cat. No.: B3936243
M. Wt: 327.2 g/mol
InChI Key: QHFOFVFTGUEVID-UHFFFAOYSA-N
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Description

2,4-dichloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and an ethoxyphenoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene typically involves the reaction of 2,4-dichlorophenol with 2-(2-ethoxyphenoxy)ethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., dimethyl sulfoxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dechlorinated compounds. Substitution reactions can result in the formation of various substituted benzene derivatives.

Scientific Research Applications

2,4-dichloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding due to its structural properties.

    Medicine: Research into its potential therapeutic applications, such as its use as a precursor for drug development, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 2,4-dichloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenol: A precursor in the synthesis of 2,4-dichloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene.

    2-(2-ethoxyphenoxy)ethanol: Another precursor used in the synthesis.

    2,4-dichloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene: A structurally similar compound with a methoxy group instead of an ethoxy group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,4-dichloro-1-[2-(2-ethoxyphenoxy)ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3/c1-2-19-15-5-3-4-6-16(15)21-10-9-20-14-8-7-12(17)11-13(14)18/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFOFVFTGUEVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.